1-{[4-(Diphenylmethyl)piperazinyl]methyl}-4-methyl-3-phenyl-1,2,4-triazoline-5-thione
Overview
Description
1-{[4-(Diphenylmethyl)piperazinyl]methyl}-4-methyl-3-phenyl-1,2,4-triazoline-5-thione is a complex organic compound that features a piperazine ring with a benzhydryl (diphenylmethyl) group, a triazoline ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Diphenylmethyl)piperazinyl]methyl}-4-methyl-3-phenyl-1,2,4-triazoline-5-thione typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a reaction with diphenylmethyl chloride in the presence of a base.
Formation of the Triazoline Ring: The triazoline ring is formed through a cyclization reaction involving hydrazine derivatives.
Introduction of the Thione Group: The thione group is introduced through a reaction with carbon disulfide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Diphenylmethyl)piperazinyl]methyl}-4-methyl-3-phenyl-1,2,4-triazoline-5-thione undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-{[4-(Diphenylmethyl)piperazinyl]methyl}-4-methyl-3-phenyl-1,2,4-triazoline-5-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Biological Research: The compound is used in studies related to its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{[4-(Diphenylmethyl)piperazinyl]methyl}-4-methyl-3-phenyl-1,2,4-triazoline-5-thione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(Diphenylmethyl)piperazine: This compound features a similar piperazine ring with a benzhydryl group.
4-Methyl-3-phenyl-1,2,4-triazoline-5-thione: This compound shares the triazoline and thione groups.
Uniqueness: 1-{[4-(Diphenylmethyl)piperazinyl]methyl}-4-methyl-3-phenyl-1,2,4-triazoline-5-thione is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual similar compounds .
Properties
IUPAC Name |
2-[(4-benzhydrylpiperazin-1-yl)methyl]-4-methyl-5-phenyl-1,2,4-triazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5S/c1-29-26(24-15-9-4-10-16-24)28-32(27(29)33)21-30-17-19-31(20-18-30)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25H,17-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDIKPXQGHEPPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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